3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties: 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which are structurally related to the compound , have been synthesized and found to exhibit strong antimicrobial activity (Krolenko, Vlasov, & Zhuravel, 2016).
Optical Properties and Synthesis
- Synthesis and Characterization: Novel oxadiazole derivatives have been synthesized and characterized using various spectroscopic methods, indicating the importance of these compounds in chemical research (Ge et al., 2014).
- Bicyclic Systems: The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been achieved, suggesting potential applications in designing complex chemical structures (Kharchenko, Detistov, & Orlov, 2008).
Antitubercular Activity
- Antitubercular Agents: Pyrrole derivatives, including those with an oxadiazole moiety, have been synthesized and evaluated for their antitubercular activity, demonstrating the potential of these compounds in medicinal chemistry (Joshi et al., 2015).
Anticancer Agents
- Cancer Research: Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been explored as potential anticancer agents, underscoring the significance of oxadiazole derivatives in therapeutic applications (Redda & Gangapuram, 2007).
Fungicidal Activity
- Fungicides: Certain 1,3,4-oxadiazoles have been tested for their fungicidal activity against plant pathogens, indicating their potential in agricultural applications (Chen, Li, & Han, 2000).
Properties
IUPAC Name |
3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-16-8-4-6-10(16)11-14-12(17-15-11)9-5-3-7-13-9/h4,6,8-9,13H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLAIDWOPGLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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